molecular formula C14H23O6PSe B14909932 Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate

Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate

Cat. No.: B14909932
M. Wt: 397.27 g/mol
InChI Key: OQSMQXGAYCOHCY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include selenoxide derivatives, selenide derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: Investigated for its potential as a selenium-containing antioxidant, which can protect cells from oxidative damage.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to the presence of selenium, which is known for its role in inhibiting cancer cell growth.

    Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the phosphonate group can interact with various biological molecules, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate is unique due to the combination of the phosphonate, trimethoxyphenyl, and selanyl groups in its structure.

Properties

Molecular Formula

C14H23O6PSe

Molecular Weight

397.27 g/mol

IUPAC Name

5-(diethoxyphosphorylmethylselanyl)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C14H23O6PSe/c1-6-19-21(15,20-7-2)10-22-11-8-12(16-3)14(18-5)13(9-11)17-4/h8-9H,6-7,10H2,1-5H3

InChI Key

OQSMQXGAYCOHCY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C[Se]C1=CC(=C(C(=C1)OC)OC)OC)OCC

Origin of Product

United States

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